REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5]2.[CH3:18][N:19]1C(=O)CCC1>>[C:18]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5]2)#[N:19]
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Name
|
|
Quantity
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300 mg
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1OC)C(=O)OCC
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Name
|
cuprous cyanide
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The dark solution was filtered through a short pad of silica, which
|
Type
|
WASH
|
Details
|
was washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The obtained dark red solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the oily residue was precipitated in water
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
Purification by silica column chromatography (DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C=C(NC2=CC1OC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |